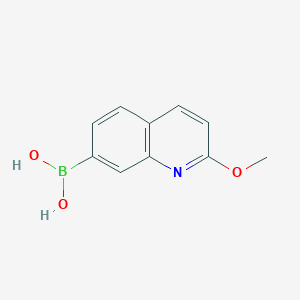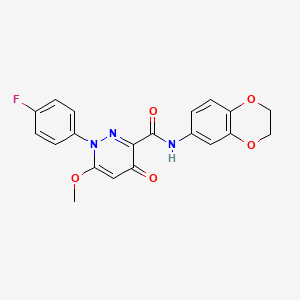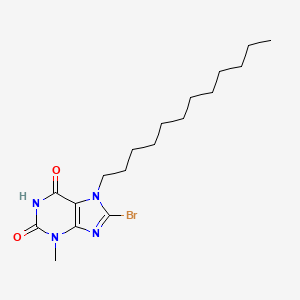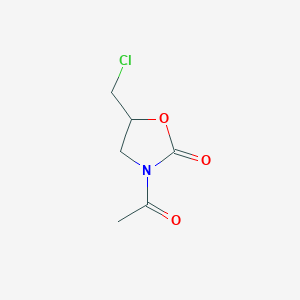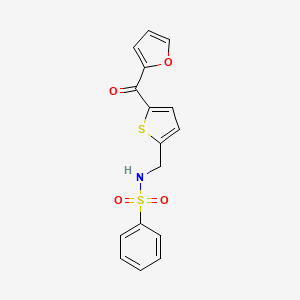![molecular formula C11H12ClNO3S B2483582 methyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 300676-39-5](/img/structure/B2483582.png)
methyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C11H12ClNO3S and its molecular weight is 273.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Synthesis of Heterocarbocyclic Nucleoside Analogues
Methyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been utilized in the synthesis of racemic heterobicyclic amino alcohols. These compounds serve as intermediates in creating nucleoside analogues with heterobicyclic pseudosugars, showing the compound's significance in pharmaceutical synthesis (Abeijón et al., 2006).
2. Synthesis of Anti-inflammatory and Antioxidant Derivatives
This compound has been synthesized using the Gewald reaction and its acid chloride derivatives screened for in vitro anti-inflammatory and antioxidant activities. These activities were comparable to ibuprofen and ascorbic acid, highlighting its potential in medicinal chemistry (K. P. Kumar et al., 2008).
3. Genotoxic and Carcinogenic Potentials Assessment
This compound is studied for its genotoxic/mutagenic and carcinogenic potentials. It's a precursor of articaine local anesthetic, and this research is critical for evaluating safety in pharmaceutical applications (Lepailleur et al., 2014).
4. Creation of Heterocyclic Compounds with CNS Activities
The compound is employed in synthesizing various heterocyclic compounds, some of which have demonstrated anticonvulsant, behavioral, and CNS antidepressant activities. This indicates its utility in developing new therapeutic agents for neurological disorders (El-Sharkawy, 2012).
5. Synthesis of Arylidene Derivatives with Antimicrobial Activity
Novel arylidene derivatives of this compound have been synthesized and found to possess significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus. This suggests its potential use in addressing antibiotic resistance (Kathiravan et al., 2017).
6. Study of Crystal Structure for Material Science
The crystal structure of this compound has been studied, revealing a thiophene ring substituted by a 2-amino group and a 3-methyl ester group. Understanding its structure is crucial for applications in material science (Vasu et al., 2004).
7. Development of Anti-inflammatory Agents
This compound is used to synthesize C5-substituted benzo[b]thiophenes with potent anti-inflammatory activity. This application is significant in the pharmaceutical industry for developing new anti-inflammatory drugs (Radwan et al., 2009).
作用機序
将来の方向性
特性
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-16-11(15)9-6-3-2-4-7(6)17-10(9)13-8(14)5-12/h2-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXDJCBKQZVJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide](/img/structure/B2483499.png)
![8-fluoro-2-(pyrimidine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2483502.png)
![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2483506.png)
![8-bromo-7-{2-[(5-chloro-2-methoxyphenyl)amino]ethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2483507.png)
![7-(3,4-dimethoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2483508.png)



